(S)-(+)-1-METHOXY-2-PROPYLAMINE

Chiral Synthesis Enantiomeric Purity Procurement Specification

(S)-(+)-1-Methoxy-2-propylamine (CAS 99636-32-5), also known as (2S)-1-methoxypropan-2-amine, is a chiral primary amine ether with a stereogenic center at the carbon bearing the amine group. It is a colorless liquid (density 0.844 g/cm³, boiling point 98–99°C) fully miscible with water and highly flammable (flash point ~9°C).

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 99636-32-5
Cat. No. B1588276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-METHOXY-2-PROPYLAMINE
CAS99636-32-5
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(COC)N
InChIInChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1
InChIKeyNXMXETCTWNXSFG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Methoxy-2-propylamine (CAS 99636-32-5): Chiral Building Block for Pharmaceuticals and Agrochemicals – Technical and Procurement Overview


(S)-(+)-1-Methoxy-2-propylamine (CAS 99636-32-5), also known as (2S)-1-methoxypropan-2-amine, is a chiral primary amine ether with a stereogenic center at the carbon bearing the amine group [1]. It is a colorless liquid (density 0.844 g/cm³, boiling point 98–99°C) fully miscible with water and highly flammable (flash point ~9°C) . This compound is a critical chiral intermediate, produced under the BASF ChiPros® brand, and is supplied with high optical purity specifications (typically ≥99.5% enantiomeric excess) . Its primary utility lies as a key synthon in the construction of biologically active molecules across multiple therapeutic and agrochemical areas .

Why (S)-(+)-1-Methoxy-2-propylamine Cannot Be Replaced by Racemic Mixtures or Alternative Chiral Amines in Critical Syntheses


The specific (S)-enantiomer of 1-methoxy-2-propylamine is not a general-purpose amine; it is a structurally defined chiral vector. Substitution with the racemic mixture (CAS 37143-54-7) or the (R)-enantiomer (CAS 99636-38-1) leads to distinct pharmacological and thermodynamic outcomes. The (S)-configuration is essential for conferring high binding affinity and selectivity in drug candidates, as evidenced by the structure-activity relationships (SAR) of MC4 receptor antagonists [1]. Furthermore, the (S)-enantiomer is the sole intermediate for the commercial herbicides S-metolachlor and dimethenamid-P; use of any other stereoisomer results in a product with significantly reduced herbicidal activity [2]. Even at a fundamental physical property level, the (S)-enantiomer exhibits measurable differences in vapor pressure and vaporization enthalpy compared to the racemate, which can impact formulation and manufacturing processes [3].

Quantitative Differentiation Evidence for (S)-(+)-1-Methoxy-2-propylamine (CAS 99636-32-5) Relative to Analogs and Racemates


Enantiomeric Excess Specification: ChiPros® (S)-1-Methoxy-2-propylamine vs. Standard Commercial Grade

The BASF ChiPros® grade of (S)-1-Methoxy-2-propylamine is specified and supplied with a minimum enantiomeric excess (ee) of ≥99.5% , whereas alternative commercial sources may offer the compound at ≥96% ee . This 3.5% absolute difference in optical purity is critical for applications requiring high stereochemical fidelity, as it directly correlates to the potential yield of the desired stereoisomer in downstream chiral syntheses and minimizes the formation of diastereomeric impurities.

Chiral Synthesis Enantiomeric Purity Procurement Specification Quality Control

Structure-Activity Relationship (SAR) in MC4 Receptor Antagonists: N-(1-Methoxy-2-propyl) Side Chain vs. Arylethyl Analogues

In a series of piperazinebenzylamine-based human melanocortin-4 (MC4) receptor antagonists, the incorporation of an N-(1-methoxy-2-propyl) side chain (derived from (S)-1-methoxy-2-propylamine) resulted in compound 7b, which exhibited a binding affinity (Ki) of 6.9 nM for the MC4 receptor [1]. This represents a substantial improvement in potency compared to earlier arylethyl analogues within the same study, which did not contain this chiral amine fragment and were reported to have lower potency [1]. Furthermore, compound 7b demonstrated high selectivity, with a 400-fold difference in affinity between the target MC4 receptor (Ki = 6.9 nM) and the off-target MC3 receptor (Ki = 2800 nM) [1].

Medicinal Chemistry Melanocortin-4 Receptor Receptor Binding Affinity Drug Discovery

Thermodynamic Differentiation: Vapor Pressure and Enthalpy of Vaporization of (S)-Enantiomer vs. Racemic Mixture

A comprehensive study measured the vapor pressures and derived the standard molar vaporization enthalpies for both the enantiomerically pure (S)-isomer and the racemic (RS)-mixture of 1-methoxy-2-propylamine [1]. The experimental data revealed measurable differences in the vapor pressure-temperature dependences between the racemate and the enantiopure isomer [1]. Consequently, the derived vaporization enthalpies were also found to be different, a phenomenon hypothesized to arise from intramolecular hydrogen bonding differences in the gas phase [1].

Physical Chemistry Thermodynamics Process Engineering Distillation

Agrochemical Intermediate Necessity: (S)-Enantiomer as Essential Synthon for High-Activity Herbicides vs. Racemic Precursor

The (S)-enantiomer of 1-methoxy-2-propylamine is the essential and direct chiral intermediate for the synthesis of the commercial herbicides S-metolachlor and dimethenamid-P [1]. The biological herbicidal activity of these final products is overwhelmingly concentrated in the (S)-enantiomer; the (R)-enantiomer exhibits significantly lower or negligible activity [1]. Consequently, any attempt to synthesize these high-value, enantiomerically pure agrochemicals using the racemic mixture (RS)-1-methoxy-2-propylamine would yield a product with only 50% of the desired biological activity, which is commercially and environmentally unacceptable [1].

Agrochemical Synthesis Herbicide Chiral Intermediate Green Chemistry

High-Value Application Scenarios for (S)-(+)-1-Methoxy-2-propylamine (CAS 99636-32-5) Based on Verified Evidence


Medicinal Chemistry: Synthesis of Selective Melanocortin-4 (MC4) Receptor Antagonists

This compound is the essential chiral precursor for installing the critical N-(1-methoxy-2-propyl) side chain in piperazinebenzylamine-based MC4 receptor antagonists. Research demonstrates that this specific fragment is key to achieving low nanomolar binding affinity (Ki = 6.9 nM) and high selectivity (>400-fold vs. MC3 receptor) [1]. Procurement of the high-purity (≥99.5% ee) ChiPros® grade ensures maximal stereochemical fidelity and yield in synthesizing these lead compounds for obesity and metabolic disorder research . This scenario directly leverages the evidence of specific SAR advantages over alternative amine side chains. [REFS-1, REFS-2]

Agrochemical Manufacturing: Production of Enantiopure Herbicides (S-Metolachlor and Dimethenamid-P)

The (S)-enantiomer is the mandatory building block for the industrial-scale synthesis of the high-activity herbicides S-metolachlor and dimethenamid-P. Using the racemic mixture is not an option, as it would produce an herbicide with only half the desired active ingredient, drastically reducing efficacy and increasing environmental load [2]. This application is supported by evidence that the (S)-configuration is intrinsic to the final product's herbicidal activity, making (S)-1-methoxy-2-propylamine an irreplaceable intermediate for cost-effective and sustainable agrochemical production [2].

Process Research & Development: Optimizing Distillation and Formulation Through Thermodynamic Understanding

For chemical engineers and process chemists, the documented differences in vapor pressure and vaporization enthalpy between the enantiopure (S)-isomer and the racemic mixture are critical design parameters. These subtle physical property differences, quantified by the transpiration method, can influence the efficiency of purification steps like fractional distillation [3]. Selecting the correct stereoisomeric form, based on this empirical data, allows for more accurate process modeling and can prevent unforeseen issues during scale-up, ensuring robust and predictable manufacturing workflows [3].

Academic and Industrial Total Synthesis: Construction of Complex Natural Products like Nhatrangin A

This chiral amine serves as a valuable starting material or intermediate in complex molecule synthesis. It is specifically referenced as a building block for the total synthesis of nhatrangin A, a structurally intricate marine natural product [4]. The use of (S)-1-methoxy-2-propylamine in such endeavors underscores its utility in stereocontrolled synthesis, where its pre-installed (S)-stereocenter can be leveraged to set chirality in more complex frameworks, as demonstrated in published synthetic routes achieving overall yields of 44-55% over multiple steps [4].

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